gamma-Glutamylcysteine
CAS No.: 636-58-8
VCID: VC0196262
Molecular Formula: C8H14N2O5S
Molecular Weight: 250.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Gamma-Glutamylcysteine (γ-Glutamylcysteine or GGC) is a dipeptide composed of γ-glutamate and cysteine that occurs in animals, plants, fungi, some bacteria, and archaea . It is created during the proteolytic breakdown of larger proteins . GGC has a relatively unusual γ-bond between its constituent amino acids, L-glutamic acid and L-cysteine, and is a key intermediate in the γ-glutamyl cycle . Synthesized from L-glutamic acid and L-cysteine by glutamate-cysteine ligase, GGC is the immediate precursor to the antioxidant glutathione, playing a vital role in its biosynthesis . Glutathione (gamma-glutamylcysteinylglycine, GSH) is the most abundant intracellular thiol in living aerobic cells and is required for numerous processes including the protection of cells against oxidative damage . GGC is essential to mammalian life, as demonstrated by the fact that mice lacking the glutamate-cysteine ligase (GCL) gene do not survive past the embryo stage . It is found in human plasma and intracellularly, although intracellular concentrations are generally low due to its rapid bonding with glycine to form glutathione . As the production of GGC slows with age and during chronic diseases, supplementation may offer health benefits, particularly in cases where glutathione levels are low due to strenuous exercise, trauma, or poisoning . Research indicates GGC possesses anti-inflammatory properties and may be a therapeutic option for conditions like sepsis, as well as age-related and chronic diseases such as Alzheimer's disease . Studies suggest that GGC exhibits better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH . GGC is also capable of being a powerful antioxidant in its own right . It functions as a substrate of enzyme glutathione synthase [EC 6.3.2.3] in the glutamate metabolism pathway . |
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CAS No. | 636-58-8 |
Product Name | gamma-Glutamylcysteine |
Molecular Formula | C8H14N2O5S |
Molecular Weight | 250.27 g/mol |
IUPAC Name | (2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 |
Standard InChIKey | RITKHVBHSGLULN-WHFBIAKZSA-N |
SMILES | C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N |
Canonical SMILES | C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N |
Appearance | White to Off-White Solid |
Purity | > 95% |
Synonyms | γ-L-Glutamyl-L-cysteine; des-Gly-glutathione reduced form; γ-Glu-Cys; N-L-γ-glutamyl-; γ-Glutamylcysteine; N-(1-Carboxy-2-mercaptoethyl)-glutamine; L-gamma-Glutamyl-L-cysteine |
Reference | 1. Yang Y, Li L, Hang Q, Fang Y, Dong X, Cao P, Yin Z, Luo L. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level. Redox Biol. 2019 Jan;20:157-166. doi: 10.1016/j.redox.2018.09.019. Epub 2018 Sep 26. PMID: 30326393; PMCID: PMC6197438. 2. Quintana-Cabrera R, Fernandez-Fernandez S, Bobo-Jimenez V, Escobar J, Sastre J, Almeida A, Bolaños JP. γ-Glutamylcysteine detoxifies reactive oxygen species by acting as glutathione peroxidase-1 cofactor. Nat Commun. 2012 Mar 6;3:718. doi: 10.1038/ncomms1722. PMID: 22395609; PMCID: PMC3316877. 3. Janowiak BE, Hayward MA, Peterson FC, Volkman BF, Griffith OW. Gamma-glutamylcysteine synthetase-glutathione synthetase: domain structure and identification of residues important in substrate and glutathione binding. Biochemistry. 2006 Sep 5;45(35):10461-73. doi: 10.1021/bi052483v. PMID: 16939198. 4. Quintana-Cabrera R, Bolaños JP. Glutathione and γ-glutamylcysteine in the antioxidant and survival functions of mitochondria. Biochem Soc Trans. 2013 Feb 1;41(1):106-10. doi: 10.1042/BST20120252. PMID: 23356267. 5. Järvinen K, Soini Y, Kahlos K, Kinnula VL. Overexpression of gamma-glutamylcysteine synthetase in human malignant mesothelioma. Hum Pathol. 2002 Jul;33(7):748-55. doi: 10.1053/hupa.2002.126191. PMID: 12196927. |
PubChem Compound | 123938 |
Last Modified | Aug 15 2023 |
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